molecular formula C22H17FN2O3 B5999936 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide

Cat. No.: B5999936
M. Wt: 376.4 g/mol
InChI Key: UOROYWRDMPMHOH-UHFFFAOYSA-N
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Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.

Industry

    Dye and Pigment Production: Used in the synthesis of fluorescent dyes due to its benzoxazole core.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, the hydroxyl and fluorobenzamide groups enhance binding affinity to specific proteins, modulating their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-methyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide
  • N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide

Uniqueness

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a promising candidate for further drug development compared to its analogs .

Properties

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-2-13-3-10-20-18(11-13)25-22(28-20)17-12-16(8-9-19(17)26)24-21(27)14-4-6-15(23)7-5-14/h3-12,26H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOROYWRDMPMHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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